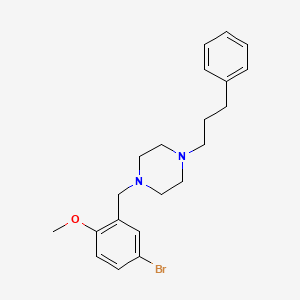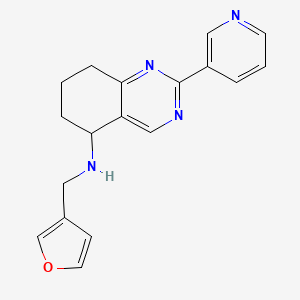
1-(5-bromo-2-methoxybenzyl)-4-(3-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-methoxybenzyl)-4-(3-phenylpropyl)piperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenylpropyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and sleep, and has been implicated in the pathophysiology of anxiety and depression. By blocking the activity of this receptor, this compound may modulate these processes and improve symptoms of anxiety and depression.
Biochemical and Physiological Effects
In addition to its anxiolytic and antidepressant effects, this compound has also been shown to exhibit other biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenylpropyl)piperazine for lab experiments is its high selectivity for the 5-HT2C receptor. This allows researchers to investigate the specific role of this receptor in various processes and disorders. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-phenylpropyl)piperazine. One area of interest is its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and several studies have investigated its potential as a novel treatment for substance use disorders. Another area of interest is its potential as a treatment for obesity. The 5-HT2C receptor is involved in the regulation of appetite, and this compound has been shown to reduce food intake in animal models. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various disorders.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects, including anxiolytic and antidepressant effects. Its high selectivity for the 5-HT2C receptor makes it a valuable tool for investigating the role of this receptor in various processes and disorders. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various disorders.
合成法
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 3-phenylpropanol in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of this compound in high yield and purity.
科学的研究の応用
1-(5-bromo-2-methoxybenzyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, and several studies have investigated its potential as a novel treatment for these disorders.
特性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O/c1-25-21-10-9-20(22)16-19(21)17-24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMQDWBXILBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)
![6-{3-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6024315.png)
![1-(ethylsulfonyl)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6024317.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6024330.png)
![4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6024331.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6024337.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6024339.png)
![N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6024346.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6024374.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)

![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)